

Historical context of BASIC RED 18:1 in scientific literature

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Compound of Interest

Compound Name: BASIC RED 18:1

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An In-depth Technical Guide to **BASIC RED 18:1**: Historical Context, Synthesis, and Scientific Applications

This technical guide provides a comprehensive overview of the cationic azo dye **BASIC RED 18:1** (C.I. 11085), intended for researchers, scientists, and drug development professionals. The guide covers its historical context, synthesis, and key applications in scientific literature, with a focus on quantitative data and detailed experimental protocols.

Historical Context and Physicochemical Properties

BASIC RED 18:1 is a monoazo cationic dye that belongs to the broader class of synthetic dyes. The development of azo dyes dates back to the work of Peter Griess around 1858, following the discovery of the first synthetic dye, mauveine, in 1856.^[1] The industrial production of cationic dyes specifically for synthetic fibers gained momentum in the 1950s, driven by the rise of the petrochemical industry and the need for dyes that could form strong ionic bonds with materials like acrylic fibers.^[1] **BASIC RED 18:1** was developed within this context as a colorant for synthetic textiles.^[1]

Its chemical structure features a quaternary ammonium group, which imparts a positive charge, and an azo linkage (-N=N-) that acts as the chromophore responsible for its red color.^[1] This structure facilitates strong electrostatic and hydrogen bonding interactions with negatively charged substrates.^[1]

Table 1: Physicochemical and Spectroscopic Properties of **BASIC RED 18:1**

Property	Value / Description
Chemical Class	Cationic Azo Dye
C.I. Name	BASIC RED 18:1
C.I. Number	11085
CAS Number	12271-12-4
Molecular Formula	C ₁₉ H ₂₅ ClN ₅ O ₂
Molecular Weight	390.89 g/mol
Absorption Maximum (λ _{max})	540–550 nm (in aqueous solution)[1]
Primary Applications	Textile dyeing, Biological Staining, Research[1]

Synthesis of BASIC RED 18:1

The synthesis of **BASIC RED 18:1** is typically achieved through a two-step process involving diazotization followed by a coupling reaction.[1]

Experimental Protocol for Synthesis

Step 1: Diazotization of 2-chloro-4-nitrobenzenamine

- Dissolve 2-chloro-4-nitrobenzenamine in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution while maintaining the low temperature and stirring vigorously.
- The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the reaction is indicated by a persistent blue-black color. The resulting product is the highly reactive 2-chloro-4-nitrophenyldiazonium salt.[1]

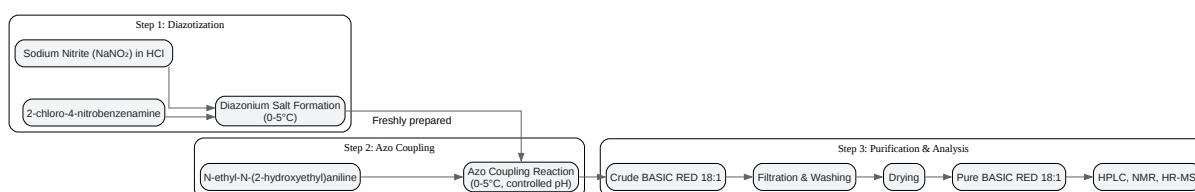
Step 2: Azo Coupling

- Prepare a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent.

- Slowly add the freshly prepared diazonium salt solution to the coupling component solution.
- Maintain the reaction mixture at a low temperature (0-5 °C) and control the pH to ensure efficient coupling. The optimal pH for this reaction is typically slightly acidic to neutral.
- The coupling reaction results in the formation of the azo dye, **BASIC RED 18:1**.
- The precipitated dye is then filtered, washed with cold water to remove any unreacted starting materials and salts, and dried.

Step 3: Purification and Characterization

- The purity of the synthesized **BASIC RED 18:1** can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.[1]
- Structural confirmation is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and High-Resolution Mass Spectrometry (HR-MS).[1]



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Caption: Synthesis workflow for **BASIC RED 18:1**.

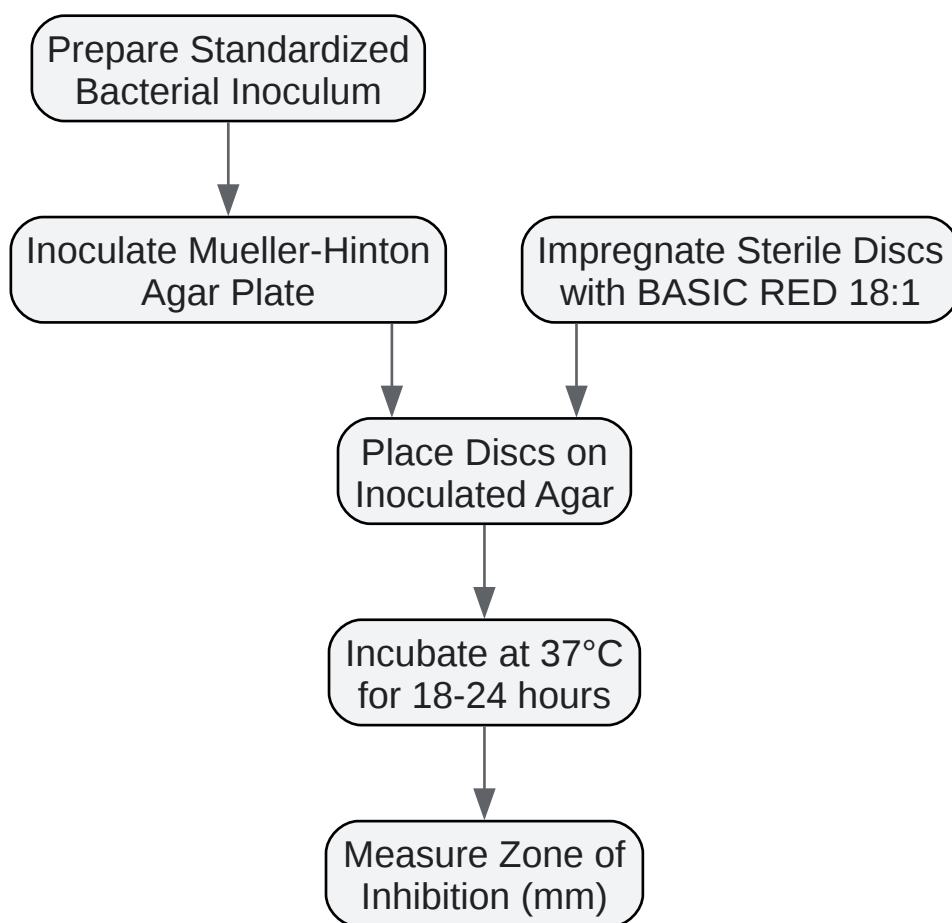
Scientific Applications

Beyond its primary use in the textile industry, **BASIC RED 18:1** has been investigated for several scientific applications, notably for its antimicrobial properties and its use in environmental remediation. There is no scientific literature to suggest that **BASIC RED 18:1** is involved in modulating biological signaling pathways.

Antimicrobial Activity

BASIC RED 18:1 has demonstrated antimicrobial activity against common pathogenic bacteria.

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *Escherichia coli*, *Staphylococcus aureus*, *Pseudomonas aeruginosa*) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
- **Inoculation of Agar Plates:** A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Application of Dye:** Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of **BASIC RED 18:1** solution.
- **Incubation:** The impregnated discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 18-24 hours.
- **Measurement of Inhibition Zone:** The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.



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Caption: General workflow for antimicrobial susceptibility testing.

The following table summarizes the zone of inhibition data for **BASIC RED 18:1** against selected pathogenic bacteria.

Table 2: Zone of Inhibition of **BASIC RED 18:1** against Pathogenic Bacteria

Microorganism	Dye Concentration	Zone of Inhibition (mm)	Reference
Escherichia coli	Not Specified	>14	
Staphylococcus aureus	Not Specified	>14	
Pseudomonas aeruginosa	Not Specified	>14	

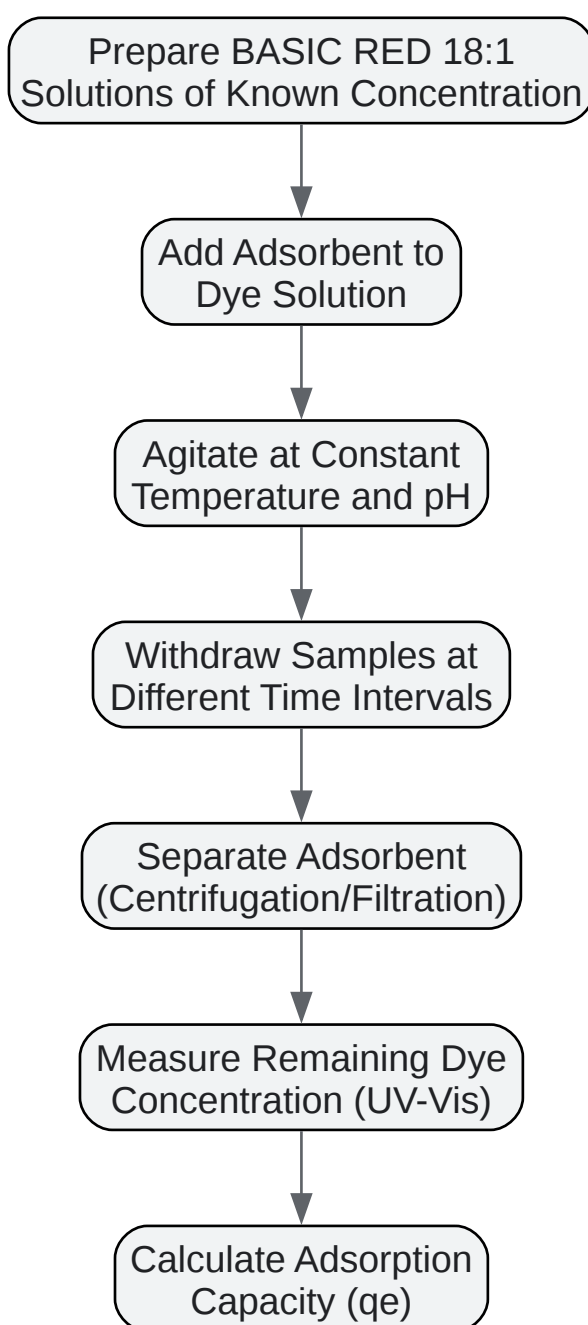
Note: The exact concentration of the dye used in the study was not specified, but the results indicate significant activity.

Environmental Applications: Adsorption from Aqueous Solutions

BASIC RED 18:1 is used as a model cationic dye in studies investigating the efficacy of various adsorbents for wastewater treatment.

- **Preparation of Dye Solution:** A stock solution of **BASIC RED 18:1** is prepared in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
- **Adsorption Experiment:** A known mass of the adsorbent (e.g., montmorillonite clay, activated carbon) is added to a fixed volume of the dye solution in a flask.
- **Control of Experimental Parameters:** The flasks are agitated in a shaker at a constant speed and temperature for a specified period. The pH of the solution is adjusted and maintained at the desired level.
- **Sample Analysis:** At predetermined time intervals, samples are withdrawn from the flasks, and the adsorbent is separated by centrifugation or filtration.
- **Concentration Measurement:** The remaining concentration of **BASIC RED 18:1** in the supernatant is determined using a UV-Vis spectrophotometer at its λ_{max} (540-550 nm).

- Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e) is calculated using the following equation: $q_e = (C_0 - C_e) * V / m$ Where:
 - C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.
 - V is the volume of the solution (L).
 - m is the mass of the adsorbent (g).



[Click to download full resolution via product page](#)**Caption:** Workflow for a typical batch adsorption experiment.

Numerous studies have investigated the removal of **BASIC RED 18:1** using different adsorbents. The data is often analyzed using kinetic and isotherm models to understand the adsorption process.

Table 3: Adsorption Capacities of Various Adsorbents for **BASIC RED 18:1**

Adsorbent	pH	Temperature (°C)	Adsorption Capacity (mg/g)	Kinetic Model	Isotherm Model	Reference
Montmorillonite Clay	4.0	20	530.65	Pseudo-second-order	Freundlich	[2][3]
Modified Hazelnut Shells	Not Specified	Not Specified	80.65	Not Specified	Not Specified	[1]
Raw Hazelnut Shells	Not Specified	Not Specified	62.11	Not Specified	Not Specified	[1]
Hydrochar from Human Hair	8.0	Not Specified	Not Specified	Pseudo-second-order	Freundlich	[1]

Table 4: Thermodynamic Parameters for Adsorption of **BASIC RED 18:1** onto Montmorillonite Clay

Parameter	Value
Activation Energy (Ea)	27.635 kJ/mol
Enthalpy Change (ΔH°)	25.041 kJ/mol
Entropy Change (ΔS°)	-0.090 kJ/(mol·K)
Gibbs Free Energy Change (ΔG° at 293 K)	51.412 kJ/mol

The positive value of ΔH° indicates that the adsorption process is endothermic in nature.[2][3]

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